molecular formula C18H14F2N2O2 B2623611 Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1206990-86-4

Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2623611
CAS No.: 1206990-86-4
M. Wt: 328.319
InChI Key: WFINIIAXAXDPTH-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by:

  • A methyl ester group at position 2 of the quinoline core.
  • A 3,4-difluorophenylamino substituent at position 3.
  • A methyl group at position 6.

Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

methyl 4-(3,4-difluoroanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-10-4-3-5-12-15(9-16(18(23)24-2)22-17(10)12)21-11-6-7-13(19)14(20)8-11/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINIIAXAXDPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction with 3,4-difluoroaniline.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that quinoline derivatives exhibit significant anticancer properties. Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Its mechanism involves the modulation of multiple signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Properties
    • Quinoline derivatives are known for their antimicrobial effects. This compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent. Studies have highlighted its potential in combating resistant strains of bacteria.
  • Anti-inflammatory Effects
    • The compound's anti-inflammatory properties have been evaluated in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis : This method allows for the efficient construction of the quinoline framework while incorporating the difluorophenyl group. The reaction conditions typically involve a combination of heating and the use of catalysts to facilitate the formation of the desired product.
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has proven effective in enhancing reaction rates and yields for quinoline derivatives. This method is advantageous due to its eco-friendliness and reduced reaction times compared to traditional heating methods.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry reported that this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy
    • In research documented in Pharmaceutical Biology, this compound was tested against a panel of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

Data Tables

Application AreaObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against MRSAPharmaceutical Biology
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesVarious Research Publications

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase activity or interference with DNA replication processes, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate and related compounds:

Compound Name Position 2 Position 4 Position 8 Key Functional Groups Reference
This compound Methyl ester 3,4-Difluorophenylamino Methyl Ester, Fluorinated aryl, Amine Target
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl Amino - Chloro, Methoxy, Amine
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid 4-Methylphenyl Carboxylic acid Trifluoromethyl Carboxylic acid, Trifluoromethyl
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-Methylphenyl (ester-linked) Carboxylate ester (via oxoethyl linker) Methyl Nitrophenyl, Ester, Ketone
(+)-SNAP-7941 Methyl ester (pyrimidine) 3,4-Difluorophenyl (tetrahydro ring) Methoxymethyl Piperidinyl, Acetylamino
Key Observations:

Position 2 Modifications: The target compound’s methyl ester group contrasts with 4-chlorophenyl in 4k and 4-methylphenyl in the trifluoromethyl derivative . Esters improve bioavailability compared to carboxylic acids (e.g., in ), which may reduce cell permeability due to ionization.

Position 4 Functionalization: The 3,4-difluorophenylamino group in the target compound provides dual fluorine atoms for enhanced lipophilicity and metabolic stability. This is distinct from the unsubstituted amino group in 4k and the tetrahydro-pyrimidine core in (+)-SNAP-7941 .

Position 8 Substitutions :

  • A methyl group in the target compound offers steric simplicity compared to the trifluoromethyl group in (which increases electronegativity) and the methoxymethyl group in (+)-SNAP-7941 .

Pharmacological and Physicochemical Properties

Melting Points and Stability:
  • 4k (from ) has a melting point of 223–225°C, suggesting high crystallinity due to hydrogen bonding from the amino group.
  • The target compound’s fluorinated aryl group may lower its melting point compared to 4k, enhancing solubility.
Receptor Binding and Selectivity:
  • (+)-SNAP-7941, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist , shares the 3,4-difluorophenyl motif with the target compound but incorporates a pyrimidine core and piperidinyl side chain for enhanced receptor interaction .
  • The trifluoromethyl group in may confer greater metabolic resistance but could reduce solubility due to increased hydrophobicity.

Biological Activity

Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F2N2O2
  • Molecular Weight : 302.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies show that quinoline derivatives can possess significant antimicrobial properties. The presence of the difluorophenyl group enhances the compound's interaction with microbial targets.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential in various cancer cell lines. Its mechanism may involve the inhibition of specific kinases or pathways crucial for cancer cell survival.
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry indicated that quinoline derivatives with fluorinated phenyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a recent investigation, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values of 12 µM and 15 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway by activating caspase-3 and -9 .

Anti-inflammatory Effects

Research conducted on animal models of inflammation showed that administration of this compound significantly reduced edema formation and inflammatory cytokine levels (TNF-alpha and IL-6). The observed anti-inflammatory effect was attributed to the inhibition of nuclear factor kappa B (NF-kB) activation .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AntimicrobialS. aureusMIC = 8 µg/mL
AntimicrobialE. coliMIC = 8 µg/mL
AnticancerMCF-7IC50 = 12 µM
AnticancerA549IC50 = 15 µM
Anti-inflammatoryMouse modelReduced edema; decreased TNF-alpha and IL-6 levels

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